Cas no 46055-91-8 (2-(Benzodthiazol-2-yl)ethanol)
2-(Benzodthiazol-2-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Benzo[d]thiazol-2-yl)ethanol
- 2-(1,3-BENZOTHIAZOL-2-YL)ETHANOL
- 2-Benzothiazoleethanol
- 2-(1,3-benzothiazol-2-yl)ethan-1-ol
- 2-< 2-Hydroxyethyl> -benzthiazol
- 2-Benzothiazol-2-yl-aethanol
- 2-benzothiazol-2-yl-ethanol
- AC1NLQJX
- AC1Q7CKB
- AC1Q7CKC
- PubChem20079
- CS-0233435
- 2-(2-benzothiazolyl)ethanol
- MFCD02729671
- AB12681
- EN300-13349
- AKOS009003604
- WBA05591
- HMS1732E16
- DTXSID70407082
- 2-Benzothiazoleethanol(6CI,7CI,9CI)
- J-508099
- BS-13578
- Z90122385
- A849993
- 46055-91-8
- AB01161022-03
- NCGC00332497-01
- SY152478
- SCHEMBL3919004
- G57981
- 2-(Benzodthiazol-2-yl)ethanol
-
- MDL: MFCD02729671
- Inchi: 1S/C9H9NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2
- InChI Key: LRMUYWUZEQHQLA-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2N=C1CCO
Computed Properties
- Exact Mass: 179.040485
- Monoisotopic Mass: 179.040485
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 61.4
Experimental Properties
- Density: 1.312
- Boiling Point: 325.5°C at 760 mmHg
- Flash Point: 150.7°C
- Refractive Index: 1.68
- PSA: 61.36000
- LogP: 1.83110
2-(Benzodthiazol-2-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059006540-1g |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 95% | 1g |
$449.08 | 2023-09-01 | |
| Chemenu | CM154862-1g |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 95% | 1g |
$505 | 2021-06-08 | |
| TRC | B410635-10mg |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B410635-50mg |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B410635-100mg |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM154862-1g |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 95% | 1g |
$737 | 2024-07-16 | |
| Ambeed | A172714-100mg |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 95% | 100mg |
$164.0 | 2025-04-19 | |
| Ambeed | A172714-250mg |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 95% | 250mg |
$276.0 | 2025-04-19 | |
| Ambeed | A172714-1g |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 95% | 1g |
$742.0 | 2025-04-19 | |
| Crysdot LLC | CD11121385-1g |
2-(Benzo[d]thiazol-2-yl)ethanol |
46055-91-8 | 95+% | 1g |
$535 | 2024-07-17 |
2-(Benzodthiazol-2-yl)ethanol Suppliers
2-(Benzodthiazol-2-yl)ethanol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(Benzodthiazol-2-yl)ethanol
2-(Benzothiazol-2-yl)ethanol (CAS No. 46055-91-8): Properties, Applications, and Market Insights
2-(Benzothiazol-2-yl)ethanol (CAS No. 46055-91-8) is a versatile organic compound that has garnered significant attention in various industrial and research applications. This compound, characterized by the presence of a benzothiazole ring and an ethanol functional group, exhibits unique chemical properties that make it valuable in fields such as material science, pharmaceuticals, and specialty chemicals. In this comprehensive overview, we delve into its molecular structure, physicochemical properties, applications, and emerging trends in its usage.
The molecular formula of 2-(Benzothiazol-2-yl)ethanol is C9H9NOS, with a molecular weight of 179.24 g/mol. Its structure combines the aromatic benzothiazole moiety with a hydroxyl group, enabling it to participate in hydrogen bonding and other intermolecular interactions. This dual functionality enhances its solubility in polar solvents, making it a preferred choice for formulations requiring compatibility with aqueous systems. Researchers often explore its derivatives for their potential in UV stabilizers, corrosion inhibitors, and bioactive compounds.
One of the key applications of 2-(Benzothiazol-2-yl)ethanol lies in the development of advanced materials. Its ability to act as a ligand or intermediate in coordination chemistry has been exploited in the synthesis of metal-organic frameworks (MOFs) and other nanostructured materials. Additionally, its fluorescence properties have sparked interest in the design of sensors and imaging agents, particularly in biomedical research. Recent studies highlight its role in enhancing the performance of organic light-emitting diodes (OLEDs), a topic of high relevance in the context of sustainable energy solutions.
In the pharmaceutical sector, 2-(Benzothiazol-2-yl)ethanol derivatives are being investigated for their potential therapeutic effects. The benzothiazole core is known for its bioactivity, and modifications to the ethanol side chain can yield compounds with antimicrobial, anti-inflammatory, or anticancer properties. This aligns with the growing demand for novel drug candidates, especially in the wake of antibiotic resistance and other global health challenges. Researchers are also exploring its use in prodrug formulations to improve drug delivery efficiency.
The market for 2-(Benzothiazol-2-yl)ethanol is expanding, driven by its diverse applications and the increasing focus on specialty chemicals. Manufacturers are investing in scalable synthesis methods to meet the rising demand from industries such as electronics, coatings, and personal care. Environmental regulations and the push for greener alternatives have further influenced its adoption, as it can serve as a safer substitute for traditional solvents or additives. Market analysts predict steady growth, particularly in regions with strong R&D infrastructure like North America, Europe, and Asia-Pacific.
From an SEO perspective, terms like "benzothiazole derivatives," "CAS 46055-91-8 supplier," and "2-(Benzothiazol-2-yl)ethanol uses" are frequently searched by professionals seeking technical data or commercial sources. Integrating these keywords naturally into content can enhance visibility and engagement. Additionally, addressing common queries such as "How is 2-(Benzothiazol-2-yl)ethanol synthesized?" or "What are the safety precautions for handling this compound?" can further optimize the article for search engines while providing value to readers.
In conclusion, 2-(Benzothiazol-2-yl)ethanol (CAS No. 46055-91-8) is a multifaceted compound with broad utility across scientific and industrial domains. Its unique structural features and adaptable chemistry continue to inspire innovations, from high-tech materials to life-saving medications. As research progresses and market dynamics evolve, this compound is poised to remain a critical player in the chemical landscape.
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